1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Physicochemical property profiling Ligand efficiency metrics Medicinal chemistry lead optimization

Researchers requiring a chemically homogeneous probe for kinase inhibitor SAR often face ambiguity from tautomeric mixtures. This compound, with its definitive N1-methyl cap, eliminates tautomeric uncertainty, providing a single, reproducible entity for biochemical assays and in silico docking. - Defined Probe: Single tautomer state (1 HBD) vs. des-methyl analog (2 HBD, CAS 845983-71-3) for quantifying N1-substitution effects on kinase selectivity & permeability (XLogP3-AA=1.0). - Validated Scaffold: 6-Oxo-1,6-dihydropyridazine-3-carboxamide core with demonstrated nanomolar c-Met/ALK inhibition in close analogs. - Reliable Supply: Available for immediate dispatch with consistent quality, supporting reproducible research.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 1003541-81-8
Cat. No. B2711036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1003541-81-8
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)C
InChIInChI=1S/C14H15N3O2/c1-10-3-5-11(6-4-10)9-15-14(19)12-7-8-13(18)17(2)16-12/h3-8H,9H2,1-2H3,(H,15,19)
InChIKeyQQYUKLDGYRXYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1003541-81-8): Structural Identity and Compound-Class Context for Research Procurement


1-Methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1003541-81-8) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridazine-3-carboxamide class, a scaffold recognized for its capacity to engage ATP-binding pockets of protein kinases such as c-Met, ALK, and MEK [1]. The compound is characterized by a molecular weight of 257.29 g/mol, a computed XLogP3-AA of 1.0, one hydrogen bond donor, and three hydrogen bond acceptors [2]. Unlike the broader pyridazine-carboxamide family, this specific derivative features a methyl cap at the N1 position of the pyridazinone ring combined with a 4-methylbenzyl amide side chain, a substitution pattern that modulates both lipophilicity and hydrogen-bonding capacity relative to its closest non-methylated congener [2][3].

Why 1-Methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide Cannot Be Replaced by Off-the-Shelf Pyridazine Carboxamide Analogs


The 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold is highly sensitive to even minor substitution changes, particularly at the N1 and carboxamide positions. The presence of an N1-methyl group eliminates one hydrogen-bond donor relative to the des-methyl analog (1 HBD vs. 2 HBD), altering both the compound’s solubility profile and its potential to form key hinge-region interactions with kinase targets [1][2]. Simultaneously, the 4-methylbenzyl amide side chain provides a specific aryl–alkyl spacing that influences shape complementarity within hydrophobic pockets; replacement with smaller phenyl or larger heteroaryl-methyl groups can shift selectivity profiles across the kinome or reduce target residence time [3]. These cumulative physicochemical differences—quantified below—mean that generic substitution within this scaffold class is unlikely to reproduce the same target engagement, cellular permeability, or metabolic trajectory, making compound identity a critical parameter for reproducible research [1].

Quantitative Differentiation of 1-Methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1003541-81-8) vs. Closest Structural Analogs


N1-Methylation Reduces Hydrogen-Bond Donor Count by 50% vs. the Des-Methyl Analog (CAS 845983-71-3)

The target compound replaces the N1–H of the pyridazinone ring with an N1–CH₃ group, reducing the computed hydrogen-bond donor (HBD) count from 2 (CAS 845983-71-3) to 1 (CAS 1003541-81-8) while simultaneously increasing XLogP3-AA from 0.8 to 1.0 [1][2]. This single-atom change lowers aqueous solubility and enhances passive membrane permeability, properties that directly affect cellular assay performance and oral bioavailability potential.

Physicochemical property profiling Ligand efficiency metrics Medicinal chemistry lead optimization

Molecular Weight Advantage of 14 Da Over the Des-Methyl Analog Places the Target Compound Closer to the Center of Oral Drug-Like Chemical Space

With a molecular weight of 257.29 g/mol, the target compound falls within the optimal range for lead-like chemical space (MW ≤ 350), whereas the des-methyl analog (243.26 g/mol) sits closer to fragment space (MW < 250) [1][2]. The additional 14 Da contributed by the N1-methyl group provides a modest increase in molecular complexity without violating any Lipinski rule-of-five parameter, which may improve target specificity relative to the fragment-sized comparator.

Drug-likeness Fragment-based screening Lead identification

6-Oxo-1,6-dihydropyridazine-3-carboxamide Scaffold Validated as a c-Met Kinase Inhibitor Pharmacophore with Nanomolar Potency in Closely Related Derivatives

Derivatives of the 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold have been reported as potent c-Met kinase inhibitors, with the most promising compound 26a exhibiting a c-Met IC₅₀ of 0.016 μM and dose-dependent cytotoxicity against A549 (IC₅₀ = 1.59 μM), H460 (IC₅₀ = 0.72 μM), and HT-29 (IC₅₀ = 0.56 μM) cancer cell lines [1]. While direct IC₅₀ data for CAS 1003541-81-8 at c-Met have not yet been published in peer-reviewed literature, its identical core scaffold and optimized substitution pattern position it as a candidate for kinase profiling panels.

c-Met kinase inhibition Cancer cell cytotoxicity Scaffold hopping

Patent Space Coverage: The Pyridazine-3-Carboxamide Class Has Been Recognized for 'Unexpected Drug Properties' as ALK/c-Met Dual Inhibitors in Issued U.S. Patents

U.S. Patent 9,126,947 (filed 2011, issued 2015) explicitly claims substituted pyridazine carboxamide compounds with 'unexpected drug properties as inhibitors of protein kinases, especially against ALK' and discloses their utility in treating cancer, neurological, and psychiatric disorders [1]. The marketed drug ensartinib (X-396), a pyridazine-3-carboxamide derivative, achieves ALK IC₅₀ < 0.4 nM and MET IC₅₀ = 0.74 nM [2], demonstrating the clinical translatability of this scaffold. While CAS 1003541-81-8 itself is not a clinical candidate, its structural features fall within the Markush claims of this patent family.

ALK inhibitor Patent landscape c-Met dual inhibition

The N1-Methyl Group Eliminates Pyridazinone Tautomeric Ambiguity: Target Compound Exists as a Single Defined Species vs. the Des-Methyl Analog's 1H-Tautomer Equilibrium

The des-methyl analog (CAS 845983-71-3) bears a free NH at the N1 position of the pyridazinone ring, enabling 1H-tautomerism that can produce a mixture of tautomeric forms in solution. The target compound's N1-methyl cap locks the pyridazinone ring into a single defined tautomeric state, eliminating this source of chemical heterogeneity [1][2]. This is directly evidenced by the SMILES notation: the target compound is represented as a single defined structure (CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)C), whereas the des-methyl analog includes the 1H-tautomeric representation (CC1=CC=C(C=C1)CNC(=O)C2=NNC(=O)C=C2) [1][2].

Tautomeric stability Chemical reproducibility Assay consistency

The Para-Methyl Substituent on the Benzyl Amide Provides a Defined Steric Probe for Hydrophobic Pocket Mapping Not Available in Unsubstituted Phenyl Analogs

The 4-methyl group on the benzyl amide side chain serves as a defined steric and electronic perturbation relative to the unsubstituted phenyl analog. In scaffold-matched c-Met inhibitors, analogous para-substitutions on the terminal aryl ring have been shown to modulate cytotoxicity IC₅₀ values across cell lines by 2- to 6-fold [1]. The presence of this methyl group increases the compound's rotatable bond count to 3 (vs. 2 for a hypothetical N-phenyl analog) and contributes to the overall XLogP3-AA of 1.0, providing a quantifiable handle for SAR exploration.

Structure-activity relationship (SAR) Hydrophobic pocket mapping Chemical probe design

Recommended Research and Industrial Application Scenarios for 1-Methyl-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1003541-81-8)


Kinase Inhibitor Screening Library Enrichment for c-Met, ALK, and MEK Target Classes

The 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold is a validated pharmacophore for ATP-competitive kinase inhibition, with close analogs demonstrating nanomolar potency against c-Met (IC₅₀ = 0.016 μM) and sub-nanomolar potency against ALK in the clinical candidate ensartinib [1][2]. Including CAS 1003541-81-8 in kinase-focused screening libraries provides a defined, single-tautomer probe with a 4-methylbenzyl hydrophobic motif, enabling primary hit identification against kinase panels where hinge-region binding is desired. The compound's XLogP3-AA of 1.0 and single HBD predict adequate cell permeability for intracellular target engagement in cellular phosphorylation assays (e.g., phospho-MET ELISA or AlphaScreen).

Structure–Activity Relationship (SAR) Studies Centered on Pyridazinone Tautomerism and N1-Substitution Effects

The target compound's N1-methyl cap eliminates tautomeric ambiguity, providing a chemically homogeneous baseline for systematic SAR exploration. Researchers can directly compare its biochemical and cellular activity against the des-methyl analog (CAS 845983-71-3, HBD = 2, XLogP = 0.8) to quantify the contribution of N1-substitution to kinase selectivity, metabolic stability, and membrane permeability [1][2]. This head-to-head pair constitutes a defined chemical probe set for dissecting the role of pyridazinone NH donor capacity in target binding.

Computational Chemistry and Molecular Docking Studies Requiring Defined Tautomeric Input Structures

For molecular docking and molecular dynamics simulations, the single defined tautomeric state of CAS 1003541-81-8 eliminates ambiguity in protonation-state assignment, reducing computational error relative to tautomerically labile analogs [1]. The compound's computed descriptors (MW = 257.29, XLogP = 1.0, 3 rotatable bonds, 3 HBA, 1 HBD) place it in an optimal property space for retrospective virtual screening validation sets, where known inactive decoys are required to calibrate docking score thresholds.

Chemical Probe for Hydrophobic Pocket Characterization in Novel Kinase Targets

The 4-methylbenzyl amide side chain provides a defined para-methyl hydrophobic probe. In kinase assays where target crystal structures are unavailable, differential activity between CAS 1003541-81-8 and its unsubstituted phenyl analog can map the steric tolerance of the solvent-front hydrophobic pocket [1]. This application is particularly relevant for understudied kinases within the tyrosine kinase and MAPK families, where the 6-oxo-1,6-dihydropyridazine-3-carboxamide scaffold has demonstrated broad inhibitory potential.

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